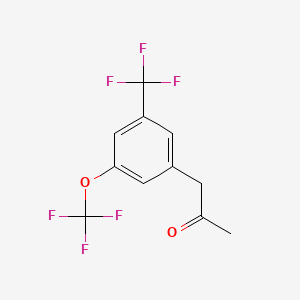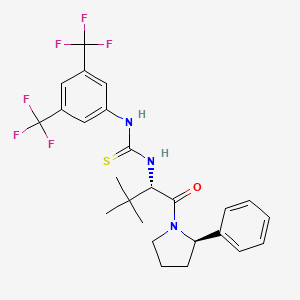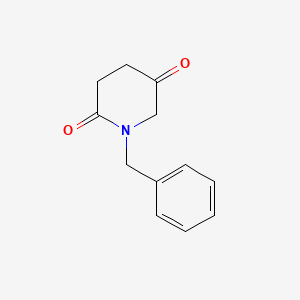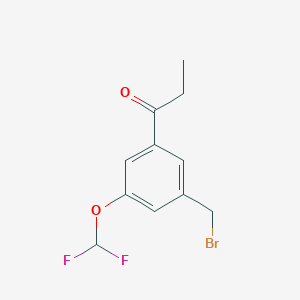
1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-1-one is an organic compound with a complex structure that includes bromine, fluorine, and methoxy groups
Métodos De Preparación
The synthesis of 1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Bromination: Introduction of the bromine atom into the aromatic ring.
Methoxylation: Addition of the methoxy group.
Fluorination: Incorporation of fluorine atoms.
Propanone Formation: Formation of the propanone moiety.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Análisis De Reacciones Químicas
1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-1-one can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bonds in the aromatic ring can participate in addition reactions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with target molecules, influencing their activity and function. The methoxy group can also play a role in modulating the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one: Similar structure but with trifluoromethoxy instead of difluoromethoxy.
1-(3-(Bromomethyl)-4-(methoxy)phenyl)propan-1-one: Similar structure but with methoxy instead of difluoromethoxy.
Propiedades
Fórmula molecular |
C11H11BrF2O2 |
|---|---|
Peso molecular |
293.10 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-5-(difluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11BrF2O2/c1-2-10(15)8-3-7(6-12)4-9(5-8)16-11(13)14/h3-5,11H,2,6H2,1H3 |
Clave InChI |
CBHGQTWUSUVBJX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=CC(=C1)CBr)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



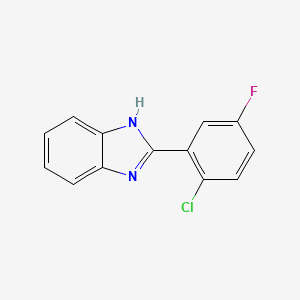

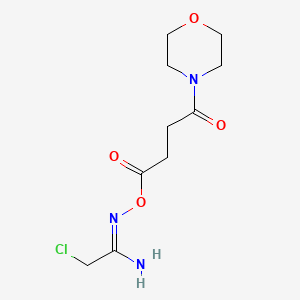

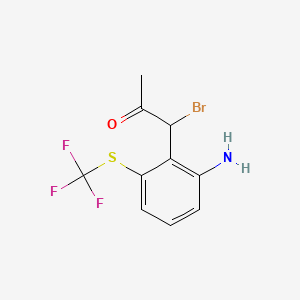
![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)


![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14069361.png)
